4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid
Description
4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid is a bicyclic organic compound featuring a dihydrobenzofuran core substituted with a methoxy group at the 4-position and a carboxylic acid moiety at the 6-position. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.19 g/mol .
Properties
IUPAC Name |
4-methoxy-2,3-dihydro-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-8-4-6(10(11)12)5-9-7(8)2-3-14-9/h4-5H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIWCVZFEMKJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1CCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid typically involves the following steps:
Etherification and Dehydrative Cyclization: One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Cyclization of Aryl Acetylenes: Another method includes the cyclization of aryl acetylenes using transition-metal catalysis.
Industrial Production: Industrial production methods may involve scale-up synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cyclization reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : Approximately 194.19 g/mol
- Structural Features : The compound features a fused benzofuran ring system, which is significant for its biological activity.
Medicinal Chemistry Applications
4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid has been explored for its pharmacological properties:
- Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies suggest interactions with various enzymes and receptors involved in inflammation pathways.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
- Antimicrobial Activity : Due to its structural similarity to other bioactive compounds, it is being investigated as a scaffold for designing new antimicrobial agents.
- Cancer Research : Preliminary studies have indicated that derivatives of this compound may possess anticancer activity, particularly in inhibiting the growth of specific cancer cell lines .
Biological Studies
The biological activities of 4-methoxy-2,3-dihydrobenzofuran-6-carboxylic acid have been the focus of several investigations:
- Mechanism of Action : The compound may influence metabolic pathways related to inflammation and oxidative stress. Its interactions with biological targets are under ongoing study to elucidate its complete pharmacodynamics .
-
Case Studies :
- In one study, the compound was evaluated for its effects on cell viability in cancer models, showing promising results in inducing apoptosis and cell cycle arrest in specific cancer cell lines .
- Another study highlighted its potential as a NOX4 inhibitor, which could have implications for treating conditions like cardiac hypertrophy and fibrosis .
Materials Science Applications
The unique properties of 4-methoxy-2,3-dihydrobenzofuran-6-carboxylic acid make it suitable for applications beyond biology:
- Development of New Materials : Its electronic and optical characteristics can be harnessed for developing advanced materials in electronics and photonics.
- Synthesis of Derivatives : The compound serves as an important intermediate in synthesizing other benzofuran derivatives that may exhibit enhanced biological activities .
Mechanism of Action
The mechanism of action of 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit antimicrobial activity by targeting bacterial cell walls and inhibiting essential enzymes . The compound’s structural features, such as the methoxy group and carboxylic acid moiety, contribute to its binding affinity and biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methoxy-Dihydrobenzofuran Carboxylic Acids
Key structural analogs differ in the positions of the methoxy and carboxylic acid groups on the dihydrobenzofuran scaffold.
Key Observations :
Functionalized Dihydrobenzofuran Derivatives
Several dihydrobenzofuran derivatives with modified substituents have been studied for pharmacological activity, though their structural divergence limits direct comparability.
Example Compounds from Cannabinoid Receptor Agonist Research :
[3-(4-Methoxyphenyl)methyl-3-methyl-2,3-dihydrobenzofuran-6-yl]piperidin-1-ylmethanone (31) Structure: Incorporates a 4-methoxyphenylmethyl group at C3 and a piperidine amide at C4. Molecular Weight: 336.21 g/mol. Application: Potent CB2 receptor agonist; highlights the role of bulky C3 substituents in receptor binding .
3-Methyl-3-(4-pyridylmethyl)-2,3-dihydrobenzofuran-6-yl-(1-piperidyl)methanone (32) Structure: Pyridylmethyl group at C3; molecular weight 337.19 g/mol. Application: Demonstrates how heterocyclic substituents modulate selectivity for cannabinoid receptors .
Comparison with Target Compound :
- The target compound lacks the bulky C3 substituents (e.g., phenylmethyl or pyridylmethyl groups) present in these derivatives, which are critical for CB2 receptor affinity.
Methoxy-Substituted Benzoic Acid Derivatives
Key Differences :
- Bioactivity : Caffeic acid’s dihydroxy groups confer antioxidant properties, whereas the target compound’s methoxy and carboxylic acid groups may favor synthetic utility over direct bioactivity .
- Chlorinated Analogs : Dichloro-methoxybenzoic acids (e.g., –7) demonstrate agrochemical applications, but their planar benzene rings contrast with the dihydrobenzofuran core’s fused ring system .
Biological Activity
4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid is a derivative of benzofuran, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H10O4
- Molecular Weight : 194.19 g/mol
- IUPAC Name : 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid
The compound features a benzofuran core, which is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Benzofuran derivatives exhibit a wide range of biological activities including:
- Anti-tumor Activity : They have shown significant anticancer properties against various human cancer cell lines such as breast, lung, and prostate cancers. For example, certain benzofuran derivatives have been found to inhibit the AKT signaling pathway in lung adenocarcinoma cells (A549), leading to reduced cell proliferation and induced apoptosis .
- Antibacterial and Antiviral Effects : The compound has demonstrated antibacterial and antiviral activities, potentially making it useful in treating infections.
- Anti-inflammatory Properties : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
Biochemical Pathways
The biological activity of 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid can be attributed to its interaction with various biochemical pathways:
- Topoisomerase Inhibition : Benzofuran derivatives are known inhibitors of topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to DNA damage in cancer cells.
- Sigma Receptor Modulation : The compound may interact with sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .
- Oxidative Stress Response : The antioxidant properties of benzofuran derivatives help mitigate oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Research Findings and Case Studies
Several studies have investigated the biological activity of benzofuran derivatives:
Potential Applications
Given its diverse biological activities, 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid holds promise in several fields:
- Medicinal Chemistry : It serves as a scaffold for designing new antimicrobial agents due to its structural similarity to other bioactive compounds.
- Pharmaceutical Development : The compound's potential as an anti-cancer agent makes it a candidate for further drug development aimed at targeting specific cancer types.
- Material Science : Its unique properties could lead to applications in developing materials with specific electronic or optical characteristics.
Q & A
Q. What experimental controls are critical when studying the compound’s stability in biological matrices?
- Methodological Answer : Include matrix-matched controls (plasma/serum) to account for protein binding. Use stabilizers like EDTA (for metal chelation) and sodium azide (to inhibit microbial growth). Validate recovery rates (>85%) via spike-and-recovery experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
